Pergolide Mesylate

説明

This compound is a semi-synthetic ergot derivative and a dopamine agonist with antiparkinson property. This compound binds to and activates dopamine receptor subtypes D1 and D2, resulting in prolactin secretion inhibition, transient increase in serum concentration of growth hormone, and decrease in serum concentration of luteinizing hormone. Direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system, may account for this agent's antiparkinson activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988. It was withdrawn in at least one region.

Pergolide is a long-acting dopamine agonist approved in 1982 for the treatment of Parkinson's Disease. It is an ergot derivative that acts on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors. It was indicated as adjunct therapy with levodopa/carbidopa in the symptomatic treatment of parkinsonian syndrome. It was later found that pergolide increased the risk of cardiac valvulopathy. The drug was withdrawn from the US market in March 2007 and from the Canadian market in August 2007.

See also: Pergolide (has active moiety).

Structure

3D Structure of Parent

特性

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCVGPLTGZWHGS-ZORIOUSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66104-22-1 (Parent) | |

| Record name | Pergolide mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040583 | |

| Record name | Pergolide methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533039 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66104-23-2 | |

| Record name | Pergolide mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66104-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pergolide mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERGOLIDE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PERGOLIDE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pergolide methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERGOLIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55B9HQY616 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pergolide Mesylate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide mesylate, a semi-synthetic ergot derivative, is a potent dopamine receptor agonist with a historical therapeutic role in the management of Parkinson's disease. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies. Detailed quantitative data on its receptor binding affinities and pharmacokinetic parameters are presented in structured tables for ease of comparison. Furthermore, this document outlines key experimental protocols for its synthesis and analysis, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to support advanced research and development activities. Although its clinical use in humans has been largely discontinued in some regions due to safety concerns, its potent dopaminergic activity continues to make it a valuable tool in pharmacological research and veterinary medicine.

Chemical Structure and Physicochemical Properties

This compound is the methanesulfonate salt of pergolide. The ergoline ring system forms the core of its structure, which is characteristic of ergot alkaloids.

Chemical Structure:

-

IUPAC Name: (8β)-8-[(Methylthio)methyl]-6-propylergoline monomethanesulfonate[1]

-

CAS Number: 66104-23-2[1]

-

Molecular Formula: C₁₉H₂₆N₂S · CH₄O₃S (or C₂₀H₃₀N₂O₃S₂)[2][3][4]

-

Molecular Weight: 410.60 g/mol

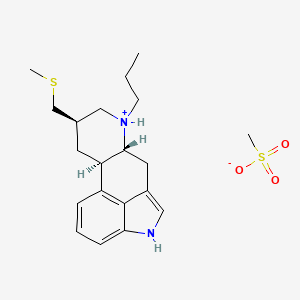

The chemical structure of this compound is depicted below:

(Image of the chemical structure of this compound)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Melting Point | 252-254 °C | |

| pKa | 7.8 (in 66% DMF) | |

| Solubility | - DMSO: >10 mM - Ethanol: 2 mg/mL - Water: Slightly soluble | |

| LogP | 4.0 (Pergolide base) |

Pharmacology

This compound is a potent and long-acting dopamine receptor agonist with a higher affinity for D2-like (D2, D3) receptors than D1-like receptors. Its therapeutic effects in Parkinson's disease were attributed to the direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system.

Receptor Binding Affinity

The binding affinities (Ki) of pergolide for various neurotransmitter receptors are crucial for understanding its pharmacological profile, including both its therapeutic effects and potential side effects.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D1 | 447 | Human | |

| Dopamine D2 | 2.5 | Bovine | |

| Dopamine D2 | 0.61 (Cabergoline), 0.95 (Lisuride) | Human | |

| Dopamine D3 | 0.86 | Human | |

| Serotonin 5-HT2A | Agonist activity | Porcine | |

| Serotonin 5-HT2B | Potent agonist activity | Porcine |

Note: Ki values can vary depending on the experimental conditions and tissue source.

Mechanism of Action and Signaling Pathways

Pergolide's primary mechanism of action involves the activation of dopamine D1 and D2 receptors.

-

Dopamine D1 Receptor Activation: D1 receptors are coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

Dopamine D2 Receptor Activation: D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

The simplified signaling pathways for D1 and D2 receptor activation are illustrated below.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various species. It is characterized by rapid absorption and extensive metabolism.

Preclinical Pharmacokinetics

| Species | Route | Dose | Cmax | Tmax (h) | t1/2 (h) | Reference |

| Horse | IV | 20 µg/kg | - | - | 5.64 ± 2.36 | |

| Horse | Oral | 10 µg/kg | 4.05 ± 2.02 ng/mL | 0.415 | 5.86 ± 3.42 | |

| Donkey | Intragastric | 2 µg/kg | 0.16 ± 0.16 ng/mL | - | 9.74 ± 1.35 | |

| Donkey | Oral (5 days) | 2 µg/kg/day | 3.74 ± 2.26 ng/mL | - | 16.35 ± 5.21 |

Human Pharmacokinetics

Detailed pharmacokinetic data in humans is limited in publicly available literature. Pergolide is known to be approximately 90% bound to plasma proteins. It undergoes extensive hepatic metabolism, with at least 10 metabolites detected, including N-despropylpergolide, pergolide sulfoxide, and pergolide sulfone. The major route of excretion is via the kidneys.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 9,10-dihydrolysergic acid through a multi-step process. A general synthetic scheme is outlined below.

Detailed Protocol for Salification of Pergolide Base:

-

Suspend 8.64 grams (0.0275 moles) of pergolide base in 130 ml of methanol at room temperature.

-

Heat the suspension to 60°C.

-

Add 2.70 grams (0.0281 moles) of methanesulfonic acid in a 15% methanolic solution.

-

Evaporate the resulting solution to a volume of 55 ml.

-

Add 60 ml of isopropanol and concentrate the solution again to 55 ml.

-

Allow the mixture to cool to 25°C.

-

Filter the crystalline product.

-

Wash the collected crystals twice with 50 ml of isopropanol.

-

Dry the product under vacuum at 60°C for 24 hours to yield this compound.

Analytical Method: Quantification of Pergolide in Plasma by UPLC-MS/MS

This protocol provides a sensitive method for the determination of pergolide in plasma, suitable for pharmacokinetic studies.

Sample Preparation:

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Precipitate proteins by adding 300 µL of methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for pergolide and the internal standard.

Conclusion

This compound possesses a well-defined chemical structure and a potent pharmacological profile as a dopamine receptor agonist. This guide has provided a detailed summary of its key properties, including quantitative data on receptor binding and pharmacokinetics, to serve as a valuable resource for the scientific community. The outlined experimental protocols for synthesis and analysis, along with the visual representations of its mechanism of action and experimental workflows, are intended to facilitate further research and a deeper understanding of this pharmacologically significant molecule. While its therapeutic application in humans has been limited, its continued use in veterinary medicine and as a research tool underscores the importance of a thorough understanding of its chemical and biological characteristics.

References

- 1. US20050124812A1 - Process for the synthesis of pergolide - Google Patents [patents.google.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Pharmacokinetic properties of this compound following single and multiple-dose administration in donkeys (Equus asinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of pergolide after intravenous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Pergolide Mesylate: A Technical Guide to its Mechanism of Action as a Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide mesylate is a potent, synthetic ergot derivative that functions as a direct-acting dopamine receptor agonist. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the functional consequences of receptor activation. The document summarizes quantitative pharmacodynamic data, details key experimental protocols for its characterization, and visualizes complex biological and experimental processes. While historically used in the management of Parkinson's disease, its clinical application in humans has been largely discontinued due to an association with cardiac valvulopathy, a serious adverse effect linked to its activity at serotonin 5-HT2B receptors. Understanding the multifaceted pharmacology of pergolide remains crucial for the development of safer and more selective dopamine agonists.

Introduction

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficiency of dopamine in the striatum. Dopamine receptor agonists are a class of therapeutic agents that mimic the effects of endogenous dopamine by directly stimulating postsynaptic dopamine receptors.[1][2] this compound emerged as a second-generation dopamine agonist, demonstrating efficacy in alleviating the motor symptoms of Parkinson's disease, often as an adjunct therapy to levodopa.[2] Its mechanism of action is primarily attributed to its potent agonism at both D1-like and D2-like families of dopamine receptors.[2][3] However, its complex pharmacodynamic profile, which includes significant interaction with serotonin receptors, is critical to understanding both its therapeutic effects and its significant safety concerns.

Receptor Binding and Functional Activity

Pergolide exhibits a broad receptor binding profile, with high affinity for several dopamine and serotonin receptor subtypes. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. The functional activity is often described by the half-maximal effective concentration (EC50), the concentration at which the drug elicits 50% of its maximal response, and the maximum efficacy (Emax).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of pergolide for key human dopamine and serotonin receptors. It is important to note that these values can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and cell system.

Table 1: Pergolide Binding Affinities (Ki) for Human Receptors

| Receptor Subtype | Mean Ki (nM) | Reference Radioligand | Source System |

| Dopamine Receptors | |||

| D1 | 447 | [3H]-SCH23390 | Human Striatum |

| D2 | 2.5 | [3H]-Dopamine | Bovine Striatum |

| D3 | 0.86 | [3H]-Spiperone | Human Striatum |

| Serotonin Receptors | |||

| 5-HT2B | Potent Agonist | - | Porcine Pulmonary Arteries |

Data compiled from multiple sources.

Table 2: Pergolide Functional Potency (pEC50) and Efficacy

| Receptor Subtype | pEC50 (-log EC50 M) | Efficacy | Assay Type | Source System |

| Dopamine Receptors | ||||

| D2S | - | Full Agonist | cAMP Assay | HEK-293 Cells |

| Serotonin Receptors | ||||

| 5-HT2B | 8.42 | Full Agonist | Relaxation Assay | Porcine Pulmonary Arteries |

Data compiled from multiple sources.

Signaling Pathways

Pergolide's effects are mediated through the activation of G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades. Its dual agonism at D1 and D2 receptors, as well as its potent activity at 5-HT2B receptors, results in distinct downstream cellular responses.

Dopamine D1 Receptor Signaling

The D1 dopamine receptor is canonically coupled to the Gαs/olf family of G proteins. Agonist binding by pergolide stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). This signaling cascade ultimately modulates neuronal excitability and gene expression.

Dopamine D2 Receptor Signaling

In contrast to the D1 receptor, the D2 dopamine receptor is coupled to the Gαi/o family of G proteins. Pergolide's agonism at D2 receptors inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity. This inhibitory pathway is a key component of its therapeutic effect in Parkinson's disease, as it helps to rebalance the striatal output pathways.

Serotonin 5-HT2B Receptor Signaling and Cardiac Valvulopathy

The most significant off-target effect of pergolide is its potent agonism at the serotonin 5-HT2B receptor. These receptors are expressed on cardiac valve interstitial cells. Chronic activation of 5-HT2B receptors by pergolide leads to the proliferation of these cells and the deposition of extracellular matrix, resulting in the thickening and stiffening of the heart valves, a condition known as cardiac valvulopathy. This proliferative signaling is thought to be mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

The characterization of pergolide's pharmacodynamic profile relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (pergolide) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D2L).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and serial dilutions of pergolide.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand, e.g., 10 µM haloperidol).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of pergolide to generate a competition curve.

-

Determine the IC50 value (the concentration of pergolide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate (for Gs-coupled receptors like D1) or inhibit (for Gi-coupled receptors like D2) the production of cAMP.

Methodology (for D2 Receptor Agonism - Inhibition):

-

Cell Culture:

-

Plate CHO or HEK293 cells stably expressing the human D2 receptor in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30 minutes.

-

Add serial dilutions of pergolide to the wells.

-

Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or a luciferase-based reporter assay).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of pergolide.

-

Determine the EC50 and Emax values from the curve using non-linear regression.

-

References

The Discovery and Development of Pergolide Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide mesylate, a semi-synthetic ergot alkaloid, emerged as a potent dopamine receptor agonist and played a significant role in the therapeutic landscape of Parkinson's disease and hyperprolactinemia. This technical guide provides an in-depth exploration of the history, discovery, and pharmacological profile of this compound. It details the initial synthesis, key preclinical and clinical investigations, and the methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

History and Discovery

Pergolide, an ergoline-based dopamine agonist, was first synthesized by scientists at Eli Lilly and Company. The invention is credited to Edmund C. Kornfeld and Nicholas J. Bach, as detailed in the U.S. Patent 4,166,182, filed in 1977 and granted in 1979.[1] The development of pergolide was part of a broader effort to discover novel dopamine agonists with improved efficacy and duration of action compared to existing treatments for Parkinson's disease, such as levodopa.

The initial synthesis of pergolide involved a multi-step process starting from lysergic acid, a naturally occurring ergot alkaloid. Subsequent research focused on optimizing the synthetic route for commercial production. This compound was approved for medical use in the treatment of Parkinson's disease in 1989.[1] It was also found to be effective in treating hyperprolactinemia due to its potent prolactin-lowering effects.

Synthesis of this compound

The synthesis of pergolide, as described in U.S. Patent 4,166,182, is a multi-step process starting from D-lysergic acid. The following diagram illustrates a representative synthetic pathway.

References

Pergolide Mesylate: A Technical Guide to Dopamine D1 and D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of pergolide mesylate for dopamine D1 and D2 receptors. This compound is a potent dopamine receptor agonist, and understanding its interaction with D1 and D2 receptor subtypes is crucial for its therapeutic application and for the development of novel dopaminergic agents.[1] This document details quantitative binding data, experimental protocols for affinity determination, and the associated signaling pathways.

Core Data: Binding Affinity of this compound

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). A lower value for these constants indicates a higher binding affinity.

Pergolide exhibits a significantly higher affinity for the dopamine D2 receptor compared to the D1 receptor.[1] The following table summarizes the quantitative binding affinity data for this compound at human and rodent dopamine D1 and D2 receptors, as determined by various in vitro radioligand binding assays.

| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Radioligand | Binding Parameter | Value (nM) | Reference |

| Dopamine D1 | Pergolide | Human | Striatum | [3H]SCH23390 | Ki | 447 | [2] |

| Dopamine D2 | Pergolide | Human | Striatum | [3H]Spiperone | Ki | 0.86 | [2] |

| Dopamine D2 | Pergolide | Bovine | Striatal Membranes | [3H]Dopamine | Ki | 2.5 | [3] |

| Dopamine D2 | Pergolide | Rat/Calf | Striatum | [3H]Pergolide | Kd | 1.2 - 3.1 |

Experimental Protocols: Determining Binding Affinity

The data presented above are primarily derived from competitive radioligand binding assays. These assays are a cornerstone of receptor pharmacology, allowing for the determination of a test compound's affinity for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol 1: Competitive Binding Assay for Dopamine D2 Receptors

This protocol outlines a typical procedure for determining the binding affinity of a test compound, such as pergolide, for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).

-

Radioligand: [3H]-Spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Agent: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Add assay buffer, a fixed concentration of [3H]-spiperone (typically at or near its Kd value), and the membrane suspension.

-

Non-specific Binding: Add the non-specific binding agent, the fixed concentration of [3H]-spiperone, and the membrane suspension.

-

Competition: Add serial dilutions of this compound, the fixed concentration of [3H]-spiperone, and the membrane suspension.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the pergolide concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Competitive Binding Assay for Dopamine D1 Receptors

This protocol is similar to the D2 assay but utilizes a D1-selective radioligand.

Materials:

-

Receptor Source: Membranes from cells expressing the human dopamine D1 receptor or from D1-rich brain tissue.

-

Radioligand: [3H]-SCH23390.

-

Test Compound: this compound.

-

Non-specific Binding Agent: A high concentration of a potent D1 antagonist (e.g., 1 µM (+)-butaclamol or SCH23390).

-

Other materials: As described in Protocol 1.

Procedure:

The procedure is analogous to the D2 receptor binding assay, with the substitution of [3H]-SCH23390 for [3H]-spiperone and the appropriate non-specific binding agent.

Signaling Pathways

The functional consequences of pergolide binding to D1 and D2 receptors are dictated by the downstream signaling cascades these receptors initiate.

Dopamine D1 Receptor Signaling

Dopamine D1 receptors are canonically coupled to the Gs/olf family of G proteins. Activation of D1 receptors by an agonist like pergolide leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. There is also evidence for non-canonical D1 receptor signaling, including coupling to Gq proteins and activation of the phospholipase C (PLC) pathway, although this is less well-established.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are primarily coupled to the Gi/o family of G proteins. Agonist binding to D2 receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of D1 receptor stimulation. In addition to this canonical pathway, D2 receptors can also signal through G protein-independent mechanisms, notably via β-arrestin2. Upon agonist binding, the D2 receptor is phosphorylated, leading to the recruitment of β-arrestin2. This can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the MAPK/ERK pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound.

References

- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by Pergolide Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide Mesylate, a synthetic ergot derivative, has a complex pharmacological profile primarily characterized by its potent agonism at dopamine D1 and D2 receptors. It also exhibits significant activity at serotonin 5-HT2B receptors, which has been linked to adverse effects. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. The information herein is intended to support further research and drug development efforts related to dopaminergic and serotonergic signaling.

Dopamine D1 Receptor Signaling

Pergolide acts as an agonist at the dopamine D1 receptor, which is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][2] This interaction initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) at the threonine 34 residue in striatal neurons.[5]

References

- 1. Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacodynamics of Pergolide Mesylate in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide mesylate, an ergot-derived compound, is a potent dopamine receptor agonist with a complex pharmacodynamic profile in the central nervous system (CNS). Historically used in the management of Parkinson's disease, its clinical application has been significantly curtailed due to associations with cardiac valvulopathy. Nevertheless, its potent and broad-spectrum receptor activity continues to make it a valuable tool in neuroscience research for understanding dopaminergic and serotonergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized in structured tables, and key signaling and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Receptor Binding Profile

This compound exhibits a broad receptor binding profile, acting as an agonist at multiple dopamine, serotonin, and adrenergic receptors. Its primary therapeutic effects in Parkinson's disease are attributed to its potent agonism at D1 and D2 dopamine receptors.[1][2] However, its interactions with other receptors, particularly the serotonin 5-HT2B receptor, are responsible for significant adverse effects.[3][4]

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities (Ki values) of pergolide for various CNS receptors. These values represent the concentration of the drug required to occupy 50% of the receptors and are indicative of binding potency.

Table 1: Pergolide Binding Affinities for Dopamine Receptors

| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference |

| Dopamine D1 | 447 | Human Striatum | [³H]-SCH23390 | [5] |

| Dopamine D2 | 2.5 | Bovine Striatum | [³H]-Dopamine | |

| Dopamine D3 | 0.86 | Human Striatum | [³H]-Spiperone |

Table 2: Pergolide Binding Affinities for Serotonin Receptors

| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference |

| 5-HT2A | Potent Agonist | Porcine Vascular Rings | N/A | |

| 5-HT2B | Potent Agonist | Porcine Pulmonary Arteries | N/A |

Table 3: Pergolide Binding Affinities for Adrenergic Receptors

| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference |

| Alpha-2 | 19-95 (analogues) | N/A | [³H]-Rauwolscine |

Signaling Pathways

Pergolide's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathways for its major receptor targets are detailed below.

Dopamine D1 and D2 Receptor Signaling

Pergolide's agonism at D1 and D2 receptors forms the basis of its anti-parkinsonian effects. These two receptor subtypes are coupled to different G-proteins and elicit opposing effects on adenylyl cyclase activity.

Serotonin 5-HT2B Receptor Signaling and Valvulopathy

The agonism of pergolide at 5-HT2B receptors is a critical off-target effect linked to the development of cardiac valvulopathy. This signaling pathway involves the activation of extracellular signal-regulated kinase 2 (ERK2).

Alpha-2 Adrenergic Receptor Signaling

Pergolide's activity at alpha-2 adrenergic receptors, which are inhibitory G-protein coupled receptors, contributes to its complex pharmacodynamic profile.

Experimental Protocols

The characterization of pergolide's pharmacodynamics relies on a variety of in vitro and in vivo experimental techniques. This section details the methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.

Detailed Methodology:

-

Membrane Preparation: Brain tissue (e.g., bovine striatum) is homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine or [³H]-spiperone) and a range of concentrations of unlabeled pergolide. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of pergolide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.

Detailed Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the striatum, of an anesthetized rat. The animal is allowed to recover from surgery.

-

Perfusion and Sampling: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Extracellular molecules, including dopamine and its metabolites (DOPAC and HVA), diffuse across the semipermeable membrane of the probe and are collected in the outflowing perfusate (dialysate).

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, pergolide is administered (e.g., systemically).

-

Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentrations of dopamine, DOPAC, and HVA.

-

Data Analysis: The changes in the extracellular concentrations of dopamine and its metabolites following pergolide administration are calculated as a percentage of the baseline levels.

Behavioral Pharmacology: Stereotypy Assessment

Behavioral assays are used to assess the functional consequences of pergolide's receptor activity. Stereotypy, which includes repetitive, compulsive behaviors like sniffing, gnawing, and licking, is a common behavioral manifestation of dopamine receptor stimulation.

Detailed Methodology:

-

Animal Model: Rats are often used as the animal model. To enhance sensitivity to dopamine agonists, animals may have unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.

-

Drug Administration: Pergolide is administered to the animals, typically via subcutaneous or intraperitoneal injection.

-

Observation and Scoring: Following drug administration, the animals are placed in an observation chamber. Their behavior is recorded, often by video, for a set period. A trained observer, blind to the treatment conditions, scores the intensity and type of stereotypic behaviors at regular intervals using a standardized rating scale. An example of a rating scale is as follows:

-

0: Asleep or still

-

1: Active

-

2: Predominantly active, with bursts of stereotyped sniffing and head movements

-

3: Stereotyped activity, with sniffing and head movements, but with locomotion

-

4: Continuous stereotyped sniffing, head and limb movements, with little or no locomotion

-

5: Continuous stereotyped sniffing, with gnawing or licking of the cage

-

6: Continuous stereotyped gnawing or licking of the cage

-

-

Data Analysis: The stereotypy scores are analyzed to determine the dose-response relationship and the time course of pergolide's effects on this behavior.

Conclusion

This compound possesses a complex and potent pharmacodynamic profile in the central nervous system, characterized by high-affinity interactions with a broad range of dopamine, serotonin, and adrenergic receptors. Its primary action as a D1 and D2 dopamine receptor agonist underlies its therapeutic utility in conditions of dopamine deficiency, while its agonism at 5-HT2B receptors is a major liability due to the risk of cardiac valvulopathy. The experimental methodologies detailed in this guide, including radioligand binding assays, in vivo microdialysis, and behavioral assessments, are crucial for the continued investigation of pergolide and other dopaminergic compounds. A thorough understanding of these techniques and the intricate signaling pathways activated by such ligands is essential for the development of safer and more effective therapies for neurological and psychiatric disorders.

References

- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the molecular fragment that is responsible for agonism of pergolide at serotonin 5-Hydroxytryptamine2B and 5-Hydroxytryptamine2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pergolide Mesylate's Interaction with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide mesylate, an ergot derivative and potent dopamine receptor agonist, was historically used in the management of Parkinson's disease. However, its clinical application was curtailed due to concerns over cardiac valvulopathy, a serious side effect linked to its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth analysis of the interaction between this compound and various serotonin receptor subtypes. It consolidates quantitative binding affinity and functional activity data, details the experimental protocols used to ascertain these interactions, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development investigating the serotonergic activity of pergolide and similar compounds.

Introduction

Pergolide is a semi-synthetic ergoline derivative that primarily acts as a dopamine D2 and D1 receptor agonist.[1] Its therapeutic effects in Parkinson's disease were attributed to its ability to stimulate dopamine receptors in the brain.[2][3] However, a significant body of evidence emerged linking long-term pergolide treatment to an increased risk of cardiac valvular fibrosis.[4][5] This adverse effect is now understood to be mediated by the drug's agonist activity at the serotonin 5-HT2B receptor subtype, which is expressed on cardiac valve interstitial cells. Understanding the broader serotonergic profile of pergolide is therefore crucial for comprehending its mechanism of action and off-target effects. This guide will focus on the binding and functional characteristics of pergolide at a range of serotonin receptors.

Quantitative Analysis of Pergolide's Interaction with Serotonin Receptors

The following tables summarize the binding affinity (Ki) and functional activity (EC50/pEC50) of pergolide at various human serotonin receptor subtypes. The data has been compiled from multiple in vitro studies.

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference Radioligand | Cell Line |

| 5-HT1A | 8.9 | [3H]8-OH-DPAT | CHO |

| 5-HT1B | 15.8 | [3H]GR 125743 | CHO |

| 5-HT1D | 7.9 | [3H]GR 125743 | CHO |

| 5-HT2A | 1.8 | [3H]ketanserin | CHO |

| 5-HT2B | 0.3 | [3H]LSD | CHO |

| 5-HT2C | 1.3 | [3H]mesulergine | CHO |

| 5-HT6 | 65 | [3H]LSD | HEK293 |

| 5-HT7 | 9.8 | [3H]5-CT | HEK293 |

Note: Ki values are indicative of the concentration of pergolide required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity.

Table 2: this compound Functional Activity (EC50/pEC50) at Human Serotonin Receptors

| Receptor Subtype | Functional Assay | Activity | EC50 (nM) / pEC50 | Emax (%) | Cell Line |

| 5-HT2A | Gq/11 activation | Partial Agonist | pEC50 = 7.5 | 55 | Rat Tail Artery |

| 5-HT2B | Gq/11 activation | Agonist | - | - | CHO |

| 5-HT2B | ERK2 Signaling | Agonist | - | - | - |

Note: EC50 is the concentration of an agonist that provides 50% of its maximal response. pEC50 is the negative logarithm of the EC50 value. Emax represents the maximum response produced by the drug compared to a full agonist.

Experimental Protocols

The data presented above were generated using standardized in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through competitive binding experiments where the unlabeled drug (pergolide) competes with a radiolabeled ligand for binding to the receptor.

-

Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing the human serotonin receptor subtype of interest are cultured to confluence.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C.

-

Incubation Mixture: In a 96-well plate, the following are added in a final volume of 250 µL:

-

150 µL of the prepared cell membrane suspension (containing 3-20 µg of protein).

-

50 µL of varying concentrations of unlabeled this compound.

-

50 µL of a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of pergolide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. For G protein-coupled receptors (GPCRs) like the serotonin receptors, common functional assays include measuring the levels of second messengers such as cyclic adenosine monophosphate (cAMP).

This assay is used to determine whether a ligand activates Gs-coupled receptors (which increase cAMP) or Gi-coupled receptors (which decrease cAMP).

-

Cell Seeding: Cells stably expressing the Gs-coupled (e.g., 5-HT7) or Gi-coupled (e.g., 5-HT1A) receptor are seeded into a 384-well plate.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, a cAMP-stimulating agent like forskolin is added to increase the basal cAMP level, allowing for the detection of an inhibitory effect.

-

Incubation: The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: A lysis buffer containing a detection reagent is added. Commercially available kits (e.g., GloSensor™, AlphaScreen™) utilize various technologies, such as bioluminescence or fluorescence resonance energy transfer (FRET), to quantify the amount of cAMP produced.

-

Data Analysis: The luminescence or fluorescence signal is measured, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of pergolide.

Signaling Pathways

Pergolide's interaction with different serotonin receptor subtypes triggers distinct intracellular signaling cascades. The primary pathways are mediated by heterotrimeric G proteins.

5-HT1A Receptor (Gi/o-coupled)

Activation of the 5-HT1A receptor by an agonist like pergolide leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.

5-HT2 Receptor Family (Gq/11-coupled)

Pergolide acts as an agonist or partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. These receptors are coupled to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5-HT7 Receptor (Gs-coupled)

The 5-HT7 receptor is coupled to the stimulatory Gs protein. Agonist binding by pergolide would lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA.

References

- 1. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Pergolide Mesylate Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the in vitro bioactivity of Pergolide Mesylate, a potent ergoline-based dopamine receptor agonist. The document details its receptor binding affinity, functional activity, and the key experimental protocols used for its characterization. All quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams.

Receptor Binding Profile of this compound

This compound is a semisynthetic ergoline derivative that interacts with multiple dopamine receptor subtypes.[1] Its primary mechanism of action involves potent agonism at D2 dopamine receptors, but it also exhibits significant activity at D1 and D3 receptors.[1][2][3] The binding affinity of a compound to its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The in vitro binding affinities of this compound for various dopamine receptor subtypes have been determined using radioligand binding assays with membrane preparations from different brain regions, such as the bovine or rat striatum.[4]

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue Source | Ki Value (nM) | Reference |

| Dopamine (General) | ³H-Dopamine | Bovine Striatum | 2.5 | |

| Dopamine D1 | ³H-SCH23390 | Human Striatum | 447 | |

| Dopamine D2 | ³H-Spiperone | Human Striatum | Not explicitly stated, but high affinity is noted | |

| Dopamine D3 | Not Specified | Human Striatum | 0.86 |

Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue source.

Functional Bioactivity and Signaling Pathways

Beyond receptor binding, the functional activity of this compound is characterized by its ability to elicit a cellular response upon binding. As a dopamine agonist, it mimics the action of endogenous dopamine. The D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families are coupled to different G-proteins and thus trigger distinct downstream signaling cascades.

-

D1 Receptor Activation: D1 receptors are coupled to the Gs alpha subunit (Gαs). Agonist binding, including by pergolide, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

D2 Receptor Activation: D2 receptors are coupled to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP production.

The potency of an agonist is measured by its EC50 value (half-maximal effective concentration), while the potency of an antagonist is measured by its IC50 value (half-maximal inhibitory concentration).

Table 2: Functional Activity of this compound

| Assay Type | Receptor Target | Effect | Potency (EC50/IC50) | Intrinsic Activity | Reference |

| cAMP Formation | D1 Receptor | Agonist | 1.04 µM | 100% | |

| Prolactin Release | D2 Receptor | Agonist (Inhibition) | Potent activity noted | Not specified | |

| cAMP Inhibition | D2 Receptor | Agonist | Not specified | Not specified |

Visualizing the Core Signaling Pathways

The differential effects of Pergolide on D1 and D2 receptors are central to its pharmacological profile. The following diagrams illustrate these opposing signaling cascades.

Caption: D1 receptor agonist signaling pathway.

Caption: D2 receptor agonist signaling pathway.

Experimental Protocols

The characterization of Pergolide's bioactivity relies on standardized in vitro assays. Below are detailed methodologies for receptor binding and functional cAMP assays.

Radioligand Binding Assay Protocol (for Ki Determination)

This assay quantifies the affinity of Pergolide for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membrane preparations expressing the dopamine receptor of interest (e.g., from human striatum or recombinant cell lines).

-

Radioligand (e.g., ³H-Spiperone for D2, ³H-SCH23390 for D1).

-

This compound stock solution.

-

Assay Buffer (e.g., Tris-HCl with physiological salts).

-

Non-specific binding determinator (e.g., a high concentration of a non-labeled antagonist like (+)butaclamol).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of this compound.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Pergolide (or buffer for total binding, or non-specific determinator for non-specific binding).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Pergolide. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50 value, which is then used to calculate the Ki value.

Caption: Workflow for a radioligand binding assay.

Functional cAMP Assay Protocol (for EC50/IC50 Determination)

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the dopamine receptor of interest (D1 or D2).

-

Cell culture medium and plating supplies (e.g., 96-well plates).

-

Assay Buffer (e.g., HBSS with HEPES).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Forskolin (an adenylyl cyclase activator, used for D2/Gi assays).

-

This compound stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Methodology for D2 Receptor (Gi-coupled):

-

Cell Plating: Seed the D2-expressing cells into a 96-well plate and incubate overnight to allow for attachment.

-

Pre-incubation: Remove the media and add assay buffer containing IBMX. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stimulation: Add varying concentrations of Pergolide along with a fixed concentration of forskolin to all wells (except the negative control). Forskolin artificially raises cAMP levels, allowing the inhibitory effect of the D2 agonist to be measured. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of Pergolide. Use non-linear regression to determine the IC50 value, representing the concentration at which Pergolide produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

Methodology for D1 Receptor (Gs-coupled):

-

The protocol is similar to the D2 assay, but forskolin is not used for stimulation. Instead, the ability of Pergolide alone to increase basal cAMP levels is measured. The EC50 value, representing the concentration for 50% of the maximal cAMP production, is determined.

Caption: Generalized workflow for a cell-based cAMP functional assay.

Off-Target Bioactivity

In addition to its high affinity for dopamine receptors, Pergolide also interacts with other receptor systems, notably serotonin (5-HT) receptors. It is known to function as an agonist at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors. This broader receptor profile contributes to its overall pharmacological effects and potential side effects.

Conclusion

The in vitro characterization of this compound reveals it to be a potent dopamine receptor agonist with high affinity, particularly for the D2 and D3 receptor subtypes. Functionally, it demonstrates classic D1-agonist activity by stimulating cAMP production and potent D2-agonist activity by inhibiting it. The methodologies outlined in this guide, including radioligand binding and functional cAMP assays, are fundamental to determining the binding affinity (Ki) and functional potency (EC50/IC50) that define its bioactivity profile. A comprehensive understanding of this profile, including its off-target effects, is essential for its application in research and drug development.

References

- 1. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pergolide | C19H26N2S | CID 47811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Pergolide Mesylate: A Technical Deep-Dive into its Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pergolide, a synthetic ergot derivative, has long been recognized for its potent agonistic activity at dopamine receptors, leading to its use in managing conditions such as Parkinson's disease and hyperprolactinemia.[1][2] However, the in vivo activity of pergolide is not solely attributable to the parent compound. Following administration, pergolide undergoes extensive first-pass metabolism, giving rise to a number of metabolites, some of which possess significant biological activity.[3] A thorough understanding of these metabolites and their pharmacological profiles is crucial for a comprehensive assessment of pergolide's therapeutic effects and potential side effects.

This technical guide provides an in-depth analysis of the known metabolites of pergolide mesylate, their biological activity with a focus on dopamine receptor interactions, and detailed experimental protocols for their identification and characterization.

Metabolic Pathways of this compound

Pergolide is metabolized in the liver primarily through two main pathways: sulfoxidation and N-dealkylation. This results in the formation of four major metabolites that have been identified and studied: pergolide sulfoxide, pergolide sulfone, N-despropylpergolide, and despropylpergolide sulfoxide.[3][4]

Biological Activity of Pergolide and its Metabolites

The biological activity of pergolide and its metabolites has been primarily characterized by their affinity for and activity at dopamine receptors. The available quantitative data from in vitro receptor binding studies are summarized in the table below.

| Compound | Dopamine Receptor Binding (Mixed Population) Ki (nM) | Dopamine D1 Receptor Binding Ki (nM) | Dopamine D2 Receptor Binding Ki (nM) | Dopamine D1 Receptor Functional Activity EC50 (µM) |

| Pergolide | 2.5 | 447 | - | 1.04 |

| Pergolide Sulfoxide | 15.5 | - | - | - |

| Pergolide Sulfone | 4.6 | - | - | - |

| N-Despropylpergolide | 58.6 | - | - | - |

| Despropylpergolide Sulfoxide | 158.8 | - | - | - |

Note: '-' indicates data not available in the reviewed literature.

In vivo studies in animal models have provided further insight into the functional consequences of these binding affinities. Pergolide sulfoxide and pergolide sulfone have been shown to be potent dopamine agonists, with activity similar to that of the parent compound, pergolide. In contrast, N-despropylpergolide and despropylpergolide sulfoxide are largely devoid of dopamine-like effects. The dopaminergic activity of the active metabolites appears to involve both D1 and D2 dopamine receptors.

Functionally, pergolide has been demonstrated to be a full agonist at D1 dopamine receptors, with an EC50 of 1.04 µM in a cAMP formation assay. Pergolide, along with its active metabolites pergolide sulfoxide and pergolide sulfone, has been shown to effectively increase acetylcholine levels and decrease the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the rat striatum, further confirming their dopamine agonist activity in vivo.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the metabolism and biological activity of pergolide and its metabolites.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the metabolites of pergolide formed by hepatic enzymes.

Protocol Details:

-

Preparation of Reagents:

-

Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system consisting of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

In a microcentrifuge tube, combine liver microsomes (final protein concentration of 0.5 mg/mL), phosphate buffer, and this compound (final concentration of 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Sample Processing and Analysis:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

-

Dopamine Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of pergolide and its metabolites for dopamine receptors.

Protocol Details:

-

Membrane Preparation:

-

Homogenize fresh or frozen striatal tissue (e.g., from bovine or rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]SCH23390 for D1 receptors) at a concentration near its Kd, and varying concentrations of the test compounds (pergolide and its metabolites).

-

For determination of non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., haloperidol) is used instead of the test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol outlines the procedure for in vivo microdialysis to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following pergolide administration.

Protocol Details:

-

Surgical Procedure:

-

Anesthetize a rat (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic.

-

Place the animal in a stereotaxic frame and surgically implant a guide cannula targeting the striatum.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer pergolide or one of its metabolites via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for the concentrations of dopamine, DOPAC, and HVA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Behavioral Assays

This assay assesses the dopamine agonist activity of a compound by measuring its ability to suppress prolactin release.

Protocol Details:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Procedure:

-

Administer a prolactin-releasing agent, such as reserpine, to elevate baseline prolactin levels.

-

Subsequently, administer the test compound (pergolide or a metabolite) at various doses.

-

Collect blood samples at specified time points after drug administration.

-

Separate the serum and measure prolactin concentrations using a specific radioimmunoassay (RIA) or ELISA kit.

-

-

Data Analysis: Compare the prolactin levels in the treated groups to a vehicle-treated control group to determine the dose-dependent inhibition of prolactin secretion.

This model is used to evaluate the in vivo efficacy of dopamine agonists in a model of Parkinson's disease.

Protocol Details:

-